2-((4-bromobenzyl)thio)-5-(4-chlorophenyl)-1-methyl-1H-imidazole
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a suitable aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. For instance, 4-bromobenzyl chloride and 4-chlorobenzyl chloride can be reacted with the imidazole ring under basic conditions to form the desired product.
Sulfur Introduction: The sulfanyl group is introduced by reacting the intermediate product with a thiol reagent, such as thiourea, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding phenyl derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE is unique due to its specific combination of bromophenyl, chlorophenyl, and sulfanyl groups attached to an imidazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14BrClN2S |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1-methylimidazole |
InChI |
InChI=1S/C17H14BrClN2S/c1-21-16(13-4-8-15(19)9-5-13)10-20-17(21)22-11-12-2-6-14(18)7-3-12/h2-10H,11H2,1H3 |
InChI Key |
YKOTXMCLJXCBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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